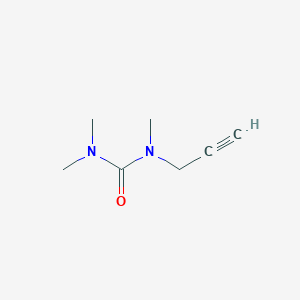![molecular formula C7H7N3 B8597407 1H-Pyrrolo[2,3-c]pyridin-1-amine](/img/structure/B8597407.png)
1H-Pyrrolo[2,3-c]pyridin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-c]pyridin-1-amine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-c]pyridin-1-amine can be achieved through various methods. One common approach involves the cyclization of 2-bromo-5-iodopyridine with appropriate reagents to form the pyrrolopyridine core . Another method includes modifications of the Madelung and Fischer syntheses of indoles, which have been adapted to produce various substituted derivatives of Pyrrolo[2,3-c]pyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition-metal-free strategies and solid-phase synthesis techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-c]pyridin-1-amine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and iodine for iodination. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or dichloromethane.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry research.
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridin-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of biological processes and as a probe for investigating enzyme functions.
Medicine: This compound derivatives have shown potential as anticancer agents, kinase inhibitors, and antiviral compounds
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-1-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the activity of protein kinases by binding to the ATP-binding site, thereby disrupting cellular signaling pathways involved in cancer cell proliferation . Additionally, it can interact with tubulin proteins, leading to the disruption of microtubule dynamics and inducing cell cycle arrest .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-c]pyridin-1-amine can be compared to other similar nitrogen-containing heterocyclic compounds, such as:
Pyrrolopyrazine: Exhibits antimicrobial, anti-inflammatory, and antiviral activities.
Pyrrolo[3,4-c]pyridine: Known for its antidiabetic and antitumor properties.
Pyrrolopyridine: Used as kinase inhibitors and anticancer agents.
The uniqueness of this compound lies in its versatile chemical reactivity and its potential for the development of novel therapeutic agents.
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
pyrrolo[2,3-c]pyridin-1-amine |
InChI |
InChI=1S/C7H7N3/c8-10-4-2-6-1-3-9-5-7(6)10/h1-5H,8H2 |
InChI Key |
BKBXCHMIMBIPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=CN2N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(4-fluorophenyl)-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B8597422.png)
![Ethyl (bicyclo[3.2.0]heptan-6-ylidene)acetate](/img/structure/B8597429.png)

